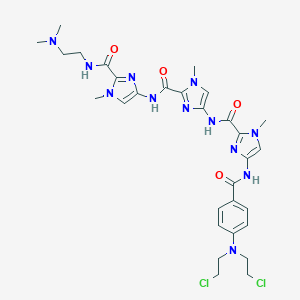

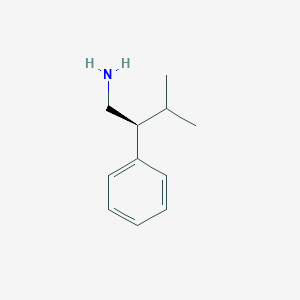

![molecular formula C10H16N2O B121218 2-丙基-1,3-二氮杂螺[4.4]壬-1-烯-4-酮 CAS No. 148236-54-8](/img/structure/B121218.png)

2-丙基-1,3-二氮杂螺[4.4]壬-1-烯-4-酮

描述

The compound 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is a diazaspirocyclic compound, which is a class of organic compounds characterized by the presence of two nitrogen atoms in a spirocyclic structure. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one, they do provide insights into the synthesis, structure, and reactivity of related diazaspirocyclic compounds.

Synthesis Analysis

The synthesis of diazaspirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For example, the synthesis of 2,7-diazaspiro[4.4]nonane involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction starting from malononitrile, resulting in higher efficiency and better yield . Similarly, the synthesis of 2,6-diazaspiro[3.3]heptanes is reported to be concise and scalable, demonstrating the potential for efficient production of such compounds . These methods could potentially be adapted for the synthesis of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spirocyclic core with two nitrogen atoms incorporated into the ring system. The structure of these compounds can significantly influence their chemical properties and reactivity. For instance, the synthesis of 1,7-diazaspiro[4,4]nonane-2,4-dione derivatives showcases the importance of the diazaspirocyclic core in multicomponent reactions . Understanding the molecular structure is crucial for the design of new compounds with desired properties.

Chemical Reactions Analysis

Diazaspirocyclic compounds can participate in a variety of chemical reactions. The synthesis of 2,6-diazaspiro[3.3]heptanes and their application in Pd-catalyzed aryl amination reactions highlights the reactivity of such compounds in forming carbon-nitrogen bonds . Additionally, the multicomponent reactions involving isocyanides indicate the versatility of diazaspirocyclic compounds in synthesizing complex molecules with high atom economy . These reactions could provide a framework for understanding the reactivity of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspirocyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one, they do offer insights into the properties of related compounds. For example, the efficient Michael addition in the synthesis of 3,9-diazaspiro[5.5]undecanes suggests that the steric and electronic effects of substituents on the spirocyclic core can affect reactivity . These insights can be used to infer the properties of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one and guide further research.

科学研究应用

互变异构形式和结构分析

- 互变异构变化: 该化合物在固态和溶液中表现出不同的互变异构形式,表明其具有独特的结构动力学。这种现象被称为脱烟异构化,突出了共轭和非共轭互变异构形式之间根据环境发生的显著转变 (恩切夫等人,2017)。

光化学性质

- 光化学稳定性和反应性: 研究表明,在某些溶剂中对辐照具有稳定性,而在特定条件下(如在甲醇中辐照)表现出反应性,表明具有光化学应用潜力 (舍恩伯格等人,1980)。

新型化合物的合成

- 双杂环体系的形成: 与炔丙醇反应并随后处理后,产生了新型的双杂环体系,展示了该化合物在合成多种化学结构中的实用性 (德克雷森蒂尼等人,2016)。

晶体结构阐明

- 结构阐明: X 射线衍射研究已被用于了解衍生物的晶体结构,有助于更深入地了解其分子结构 (西莱切夫等人,2012)。

作用机制

Target of Action

The specific targets of 2-Propyl-1,3-diazaspiro[4

Mode of Action

The mode of action of 2-Propyl-1,3-diazaspiro[4 . This reactivity could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 2-Propyl-1,3-diazaspiro[4

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Propyl-1,3-diazaspiro[4 . These properties would be crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2-Propyl-1,3-diazaspiro[4

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Propyl-1,3-diazaspiro[4

属性

IUPAC Name |

2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-5-8-11-9(13)10(12-8)6-3-4-7-10/h2-7H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYUXYOCBQELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

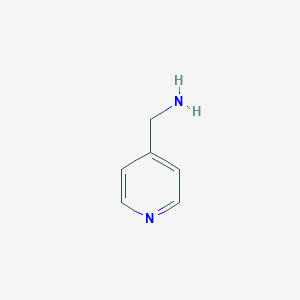

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

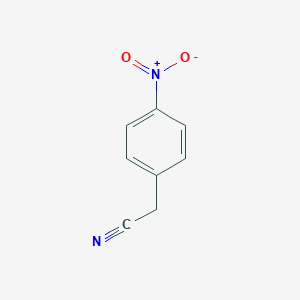

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

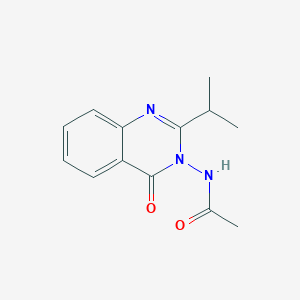

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)